4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide

Description

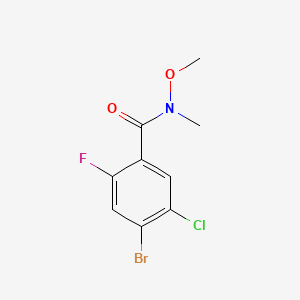

4-Bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1435806-08-8) is a halogenated benzamide derivative with the molecular formula C₉H₈BrClFNO₂ and a molar mass of 296.52 g/mol . The compound features a benzamide backbone substituted with bromo (4-position), chloro (5-position), and fluoro (2-position) groups, along with an N-methoxy-N-methyl moiety on the amide nitrogen. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. Its synthesis typically involves coupling halogenated benzoic acids with N-methoxy-N-methylamine derivatives under standard amidation conditions .

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClFNO2/c1-13(15-2)9(14)5-3-7(11)6(10)4-8(5)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEMGRZOTFQTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1F)Br)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Electrophilic Aromatic Substitution (EAS):

Amidation: The formation of the benzamide structure by reacting the substituted benzene derivative with appropriate amine reagents under controlled conditions.

Methoxylation and Methylation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-Bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

This compound possesses a complex structure characterized by multiple halogen substituents (bromine, chlorine, and fluorine) on a benzamide core. Its molecular formula is C10H10BrClFNO2 with a molar mass of approximately 296.52 g/mol. The presence of these halogens significantly influences its reactivity and biological activity, making it a valuable subject for study.

Medicinal Chemistry

4-Bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide has shown potential as a lead compound in the development of new pharmaceuticals. Its halogen substituents can enhance biological activity, making it suitable for targeting specific diseases. Preliminary studies indicate that it may exhibit significant antitumor activity against various cancer cell lines.

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibits cytotoxic effects against human cancer cell lines with low IC50 values. |

| Receptor Binding | Shows enhanced selectivity for serotonin receptors, suggesting potential in treating mood disorders. |

Biochemical Research

The compound is utilized in studies examining enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate how different substituents affect biological systems, which is crucial for drug discovery.

- Interaction Studies : Initial findings suggest that the halogen groups enhance binding affinity to specific proteins or enzymes, potentially acting as inhibitors or modulators in various biochemical pathways.

Agricultural Chemistry

Research indicates that compounds with similar structures may possess pesticidal properties. This compound could be explored for its potential use as an environmentally friendly pesticide.

| Application | Potential Use |

|---|---|

| Pesticide Development | Investigated for effectiveness against pests while minimizing environmental impact. |

Material Science

In material science, this compound is being studied for its properties in creating novel materials, particularly polymers. The unique structure can impart desirable characteristics to materials, enhancing their performance in various applications.

Analytical Chemistry

The compound is also valuable in developing analytical methods for detecting and quantifying similar compounds in various samples. This enhances the accuracy of chemical analysis in laboratories.

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have demonstrated that related benzamide derivatives exhibit cytotoxic effects against human cancer cell lines, with some showing IC50 values in the low micromolar range.

- Antimicrobial Efficacy : Certain derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Receptor Binding Studies : Research indicates that halogenated benzamides demonstrate enhanced selectivity for serotonin receptors compared to non-halogenated counterparts, suggesting therapeutic applications in treating neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position Isomers

- 4-Bromo-2-chloro-5-fluoro-N-methoxy-N-methylbenzamide (CAS: 1435806-08-8):

- This positional isomer swaps the chloro and fluoro substituents (Cl at 2, F at 5) compared to the target compound. Despite identical molecular weights, differences in polarity and steric hindrance likely alter solubility and reactivity. For example, the 2-chloro group may hinder rotational freedom around the benzene ring, affecting binding interactions .

Halogenated Benzamides with Varied Functional Groups

Complex Benzamide Derivatives with Heterocyclic Moieties

Commercial Analogs and Derivatives

Key Comparative Data

*BA = Benzamide

Biological Activity

4-Bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide is a halogenated benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring multiple halogen substituents, influences its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClFNO. Its structure includes:

- Bromine (Br) and Chlorine (Cl) : These halogens can enhance the compound's lipophilicity and binding affinity to biological targets.

- Fluorine (F) : Known for increasing metabolic stability.

- Methoxy (OCH) and Methyl (CH) groups : These contribute to the compound's solubility and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents can enhance binding affinity, potentially leading to inhibition or modulation of biological pathways. This compound may serve as an inhibitor or modulator in various biochemical assays, influencing enzyme activities related to cancer proliferation and antimicrobial effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

- Anticancer Potential : The compound has shown promise in inhibiting cell proliferation in cancer cell lines, particularly in studies focusing on breast cancer models. Its mechanism may involve apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for understanding its therapeutic potential. For instance, it may target matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

Case Studies

- Anticancer Activity : In a study involving the MDA-MB-231 triple-negative breast cancer cell line, this compound demonstrated significant inhibitory effects on cell proliferation with an IC value indicative of its potency against this aggressive cancer type .

- Enzyme Interaction : The compound was tested against MMPs, showing notable inhibition that suggests a role in preventing tumor invasion and metastasis. This aligns with findings from similar halogenated compounds that have been shown to affect the activity of these enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | IC (µM) | Biological Activity |

|---|---|---|

| This compound | 0.126 | Anticancer (MDA-MB-231) |

| 5-Fluorouracil | 11.73 | Standard anticancer agent |

| 4-Bromo-2-fluoro-N-methylbenzamide | Not specified | Lower activity compared to above |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.